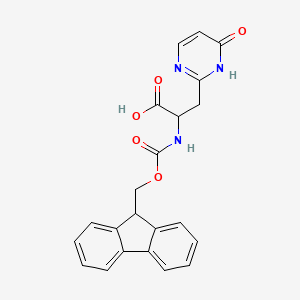

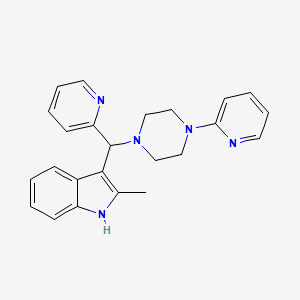

1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex molecule that appears to be related to a class of compounds that exhibit various biological activities. The structure suggests it is a derivative of piperidine and dihydropyridine, which are known to have significant pharmacological properties. Piperidine derivatives, for instance, have been studied for their anti-acetylcholinesterase (anti-AChE) activity, which is relevant in the context of antidementia agents . Similarly, dihydropyridine derivatives have been associated with cardiovascular activity .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions that may include the formation of intermediates such as benzyl-piperidine or the introduction of various functional groups to enhance biological activity . The synthesis of dihydropyridine derivatives can involve multicomponent reactions, which are efficient and considered "green" due to their time and resource economy . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the introduction of a bulky moiety or the modification of the nitrogen atom in the piperidine ring can dramatically enhance anti-AChE activity . The molecular structure of dihydropyridine derivatives, including the electronic properties of substituents, can affect their cardiovascular activity and electrochemical oxidation properties . The specific molecular structure of "1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would likely influence its biological properties, but the exact effects would require empirical investigation.

Chemical Reactions Analysis

Piperidine and dihydropyridine derivatives can undergo various chemical reactions. For instance, piperidine derivatives can be synthesized through reactions involving benzyl halides or oximes . Dihydropyridine derivatives can be synthesized through reactions with methyl iodide or through electrochemical oxidation . The specific chemical reactions that "1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would undergo are not detailed in the provided papers, but it is likely that it would share some reactivity with its structural analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. For example, the crystal structure of a related piperidine derivative showed a nonplanar molecule with a chair conformation of the piperidine ring . The electronic properties of substituents on dihydropyridine derivatives can influence their electrochemical oxidation . These properties are important for understanding the behavior of the compound in biological systems and its potential as a pharmaceutical agent. However, the specific physical and chemical properties of "1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would need to be determined experimentally.

Applications De Recherche Scientifique

Molecular Interaction Studies

One research application of this compound involves studying its molecular interactions. For instance, Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. This research is crucial for understanding the binding mechanisms and pharmacological effects of these compounds (Shim et al., 2002).

Antibacterial Activity Research

Another significant application is in the field of antibacterial research. Matsumoto and Minami (1975) described the preparation and antibacterial activity of a series of compounds, highlighting the potential of these compounds in treating bacterial infections (Matsumoto & Minami, 1975).

Cardiovascular Activity Research

Research into the cardiovascular activity of similar compounds is also a notable application. Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, providing insights into their potential therapeutic applications (Krauze et al., 2004).

Synthesis and Pharmacological Research

The compound is also used in synthesis and pharmacological research. Abu‐Hashem et al. (2020) worked on synthesizing novel compounds derived from similar structures, which were screened for their analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Bioactivity Studies

Studies on the bioactivity of related compounds, including their antibacterial activity, are another research application. Khatiwora et al. (2013) synthesized new benzamides and their metal complexes, evaluating them for in vitro antibacterial activity (Khatiwora et al., 2013).

CGRP Receptor Inhibition

The compound is also relevant in the development of CGRP receptor inhibitors. Cann et al. (2012) reported on the stereoselective synthesis of a potent CGRP receptor antagonist, demonstrating the compound's potential in treating conditions related to this receptor (Cann et al., 2012).

Propriétés

IUPAC Name |

1-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-23-11-5-7-18(21(23)26)20(25)22-14-16-9-12-24(13-10-16)15-17-6-3-4-8-19(17)27-2/h3-8,11,16H,9-10,12-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSJOOWVBXSGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate](/img/structure/B3011343.png)

![8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3011344.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)

![2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B3011348.png)

![6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3011353.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)

![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)

![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)